Carsalam MPC Inhibition Potency Relative to Known MPC Modulators
In a 2022 study evaluating mitochondrial pyruvate carrier (MPC) inhibitors, Carsalam inhibited pyruvate-driven mitochondrial respiration by approximately 50% at a concentration of 10 µM. This potency was compared directly against the reference compound 7ACC2, which was the most potent inhibitor in the panel, and against nalidixic acid (a quinolone antibiotic also identified as an MPC inhibitor) [1]. While 7ACC2 demonstrated superior potency, Carsalam and nalidixic acid exhibited comparable, moderate inhibition. The study validated Carsalam as a bona fide MPC inhibitor sharing a common pharmacophore with 7ACC2 and six quinolone antibiotics [1].
| Evidence Dimension | Inhibition of pyruvate-driven mitochondrial respiration |
|---|---|
| Target Compound Data | ~50% inhibition at 10 µM |
| Comparator Or Baseline | 7ACC2 (most potent); nalidixic acid (~50% inhibition at 10 µM) |
| Quantified Difference | Carsalam is less potent than 7ACC2 but equipotent to nalidixic acid as an MPC inhibitor at 10 µM |
| Conditions | Cell-based respiration assay; concentration-response comparison of MPC inhibitors |
Why This Matters
This data positions Carsalam as a moderate-potency MPC inhibitor suitable for metabolic studies where supramaximal MPC blockade may be undesirable or where dual NSAID/MPC pharmacology is required.
- [1] Hodges WT, Jarasvaraparn C, Ferguson D, et al. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice. J Biol Chem. 2022;298(2):101554. View Source
